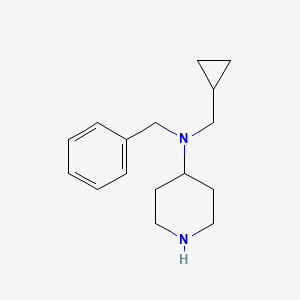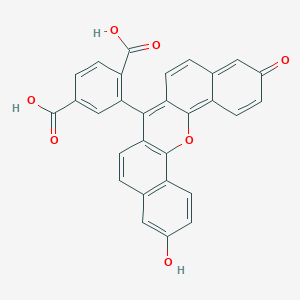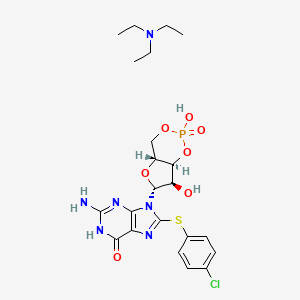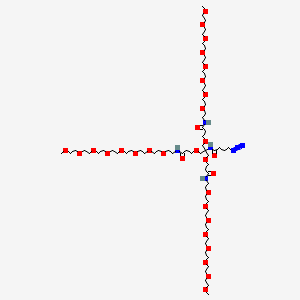
3-(4-Phenoxyphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring . The phenoxyphenyl group can be introduced through nucleophilic substitution reactions. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 3-(4-Phenoxyphenyl)azetidine Hydrochloride may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Phenoxyphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety .
Wissenschaftliche Forschungsanwendungen
3-(4-Phenoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is utilized in material science for the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-(4-Phenoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to engage in various biochemical pathways. The phenoxyphenyl group can interact with biological receptors, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties
Uniqueness
3-(4-Phenoxyphenyl)azetidine Hydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16ClNO |
|---|---|
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
3-(4-phenoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |
InChI-Schlüssel |
VHHWBBZCXHGCCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)


![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)





![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)

